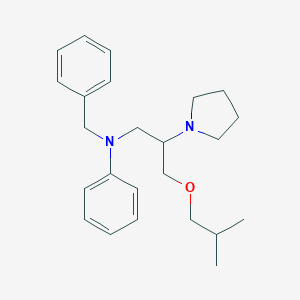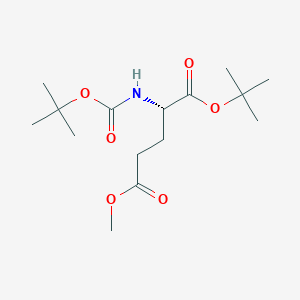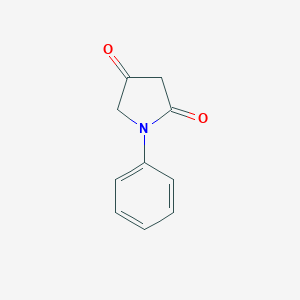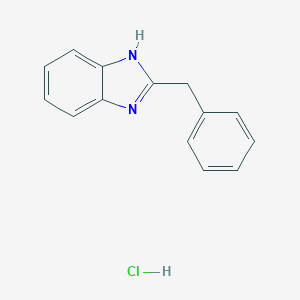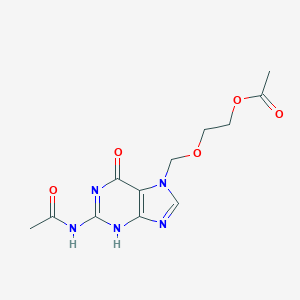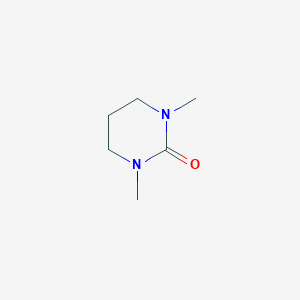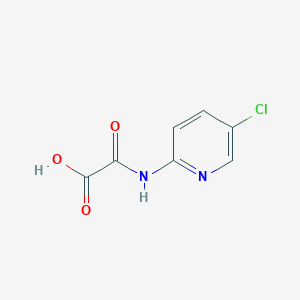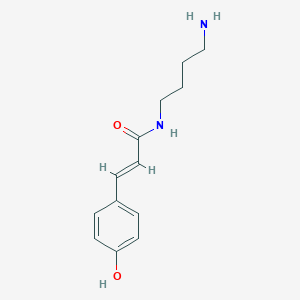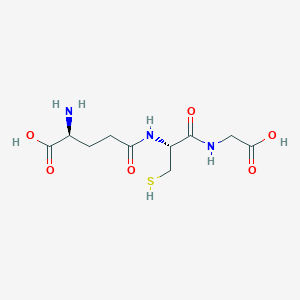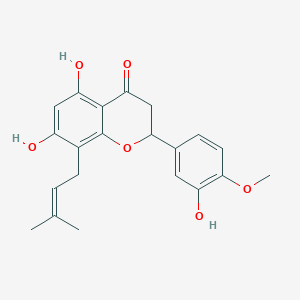
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a flavonoid derivative that has been the subject of research due to its potential biological activities. Flavonoids are known for their diverse pharmacological properties, including antimicrobial effects. The compound is closely related to other flavonoids that have been synthesized and tested for their biological activities.
Synthesis Analysis
The synthesis of related flavonoid compounds involves a multi-step chemical process. For instance, a compound with a similar structure, 5,6,7,3'-Tetramethoxy-4'-hydroxy-8-C-prenylflavone, was synthesized from 2,4,5,6-tetrahydroxyacetophenone through a series of reactions including methylation, prenylation, and condensation, followed by oxidation using DDQ to yield the final product . This synthetic route provides insights into the possible synthesis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, which may involve similar steps with modifications to introduce the specific hydroxy and methoxy groups at the desired positions on the flavonoid skeleton.
Molecular Structure Analysis
The molecular structure of flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is characterized by the presence of hydroxy and methoxy groups attached to the flavonoid core. These functional groups are crucial for the biological activity of the compound. The structure is typically confirmed using spectroscopic methods such as UV, IR, MS, and NMR . These techniques allow for the determination of the positions of the substituents on the flavonoid nucleus, which is essential for understanding the compound's chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
The chemical behavior of flavonoids is influenced by the functional groups attached to their core structure. The hydroxy and methoxy groups can participate in various chemical reactions, such as hydrogen bonding, which can affect the compound's solubility, stability, and reactivity. The prenyl group can also influence the compound's lipophilicity, which is important for its interaction with biological membranes and proteins. The specific chemical reactions and interactions of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone would need to be studied in detail to fully understand its chemical profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone are determined by their molecular structure. The presence of multiple hydroxy groups typically makes these compounds moderately polar, affecting their solubility in various solvents. The methoxy and prenyl groups can increase the compound's hydrophobic character, influencing its partitioning between aqueous and lipid phases. These properties are important for the compound's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Relevant Case Studies
Although the provided data does not include specific case studies on 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a related compound, 4',5,7-trihydroxy-3'-prenylflavanone, has been synthesized and tested for its antibacterial effects against various bacterial strains . The antibacterial screening was performed using the filter paper disc diffusion method, which is a common technique for evaluating the antimicrobial activity of compounds. Such studies are crucial for determining the potential therapeutic applications of flavonoid compounds.
Aplicaciones Científicas De Investigación
Antioxidant and Hepatoprotective Properties
Bioavailability and Bioaccumulation Enhancement
The bioavailability and bioaccumulation of dietary flavonoids, including prenylated flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, are critical factors in their biological efficacy. Prenylation has been identified as a significant modifier of flavonoid bioactivity, potentially enhancing their clinical applications. Studies suggest that despite higher uptake into epithelial cells, the bioavailability of prenylated flavonoids may be lower compared to their non-prenylated counterparts, due to restricted efflux. However, prenylation may promote the efficient uptake of these compounds into specific tissues, offering a balance between beneficial effects and potential toxicity (Terao & Mukai, 2014).
Chemical Profiling for Herbal Medicine Applications
The complexity of herbal medicines, which often contain a diverse array of bioactive compounds including 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, necessitates advanced chemical profiling techniques. A practical strategy utilizing ultra-high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry has been developed for this purpose. This approach allows for the comprehensive characterization of chemical constituents in herbal medicines, demonstrating the significance of detailed chemical profiling in understanding the pharmacological potential of complex natural products (Jing, Yan, & Wang, 2015).
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRKJMLXLVCUIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)
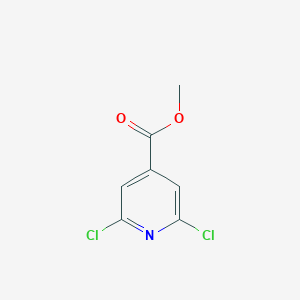
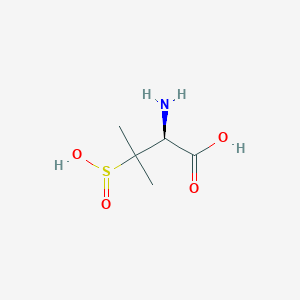
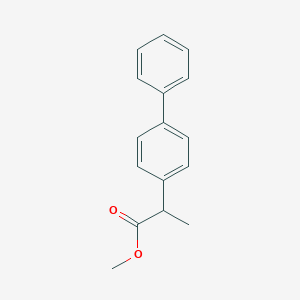
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)
